An In-Depth Technical Guide to 2-(Phenylthio)ethyl Acrylate
An In-Depth Technical Guide to 2-(Phenylthio)ethyl Acrylate
This guide serves as a comprehensive technical resource for researchers, chemists, and material scientists interested in the synthesis, properties, and applications of 2-(Phenylthio)ethyl acrylate. This monomer possesses a unique bifunctional structure, combining a polymerizable acrylate group with a phenylthioether moiety, which imparts distinctive characteristics to the resulting polymers.
Chemical Identity and Core Properties
2-(Phenylthio)ethyl acrylate, also known as 2-(phenylsulfanyl)ethyl prop-2-enoate, is a specialty monomer used in the synthesis of functional polymers.[1] Its unique structure allows for the introduction of sulfur and an aromatic ring into the side chain of acrylate polymers, influencing properties such as refractive index, thermal stability, and adhesion.
CAS Number: 95175-38-5[2][3][4][][6]
Molecular Formula: C₁₁H₁₂O₂S[2][3][4][][6]
Synonyms: PTEA, 2-(Phenylsulfanyl)ethyl acrylate, 2-Propenoic acid, 2-(phenylthio)ethyl ester[2][4][][6]
The fundamental physicochemical properties of 2-(Phenylthio)ethyl acrylate are summarized in the table below, providing critical data for reaction setup, process design, and safety considerations.
| Property | Value | Source(s) |
| Molecular Weight | 208.28 g/mol | [2][3][4][] |
| Appearance | Liquid | [2] |
| Density | 1.12 g/cm³ | [][6][7][8] |
| Boiling Point | 311.3 °C at 760 mmHg | [][6][8] |
| Flash Point | 143.8 °C | [6][7][8] |
| Refractive Index | 1.555 | [6][8] |
| XLogP3 | 2.5 - 2.9 | [3][6][8] |
| Purity | Typically ≥98% | [1][2] |
Synthesis and Purification
The synthesis of 2-(Phenylthio)ethyl acrylate is typically achieved through the esterification of 2-(phenylthio)ethanol with acryloyl chloride or acrylic acid. The choice of acryloyl chloride is common in laboratory-scale syntheses due to its high reactivity, which allows for milder reaction conditions.
Causality in Synthesis Protocol Selection:
-
Reagent Choice: Acryloyl chloride is highly reactive, facilitating a rapid and high-yield reaction. However, it is corrosive and moisture-sensitive, requiring careful handling under an inert atmosphere. An alternative, using acrylic acid with an acid catalyst (like p-toluenesulfonic acid), is more economical for larger scales but requires higher temperatures and water removal to drive the equilibrium towards the product.[9]
-
Base: A non-nucleophilic base, such as triethylamine, is crucial when using acryloyl chloride. Its role is to scavenge the HCl byproduct generated during the reaction, preventing side reactions and driving the esterification to completion.
-
Solvent: A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to dissolve the reactants and facilitate the reaction while remaining inert to the highly reactive acryloyl chloride.
-
Inhibitor: A polymerization inhibitor (e.g., hydroquinone monomethyl ether - MEHQ) is often added to the final product to prevent spontaneous polymerization of the acrylate group during storage.
Detailed Laboratory Protocol: Esterification with Acryloyl Chloride
-
Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. The system is flame-dried or oven-dried to remove moisture.
-
Reagent Charging: Add 2-(phenylthio)ethanol (1.0 eq) and dry triethylamine (1.2 eq) to the flask, dissolved in anhydrous dichloromethane.
-
Reaction Initiation: Cool the mixture to 0 °C in an ice bath. Add acryloyl chloride (1.1 eq), dissolved in anhydrous DCM, dropwise via the dropping funnel over 30 minutes. Maintaining a low temperature is critical to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Purification: Wash the organic layer sequentially with 1M HCl, water, and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product is purified by column chromatography on silica gel to yield the pure 2-(Phenylthio)ethyl acrylate.
-
Storage: Add a polymerization inhibitor and store the final product in an airtight container under an inert atmosphere at -20°C.[2][10]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-(Phenylthio)ethyl acrylate.
Reactivity and Polymerization
The reactivity of 2-(Phenylthio)ethyl acrylate is dominated by its two functional groups:
-
Acrylate Group: This electron-deficient alkene readily undergoes free-radical polymerization and copolymerization with other vinyl monomers.[1] This is the primary pathway to forming high molecular weight polymers. It can also participate in Michael additions.
-
Phenylthioether Group: The sulfur atom in the side chain can be oxidized to sulfoxide or sulfone, providing a route to modify the polarity and chemical properties of the resulting polymer post-polymerization.
Polymers derived from this monomer, poly(2-(phenylthio)ethyl acrylate), possess a combination of properties from the flexible polyacrylate backbone and the sulfur-aromatic side chains. These polymers are less common as homopolymers and are more frequently used in copolymers to tailor specific material properties.[11]
Potential Applications
The unique structure of 2-(Phenylthio)ethyl acrylate makes it a valuable monomer for creating specialty polymers with tailored properties. Its applications are primarily in the realm of advanced materials science.
-
High Refractive Index Polymers: The presence of both sulfur and a phenyl ring in the side chain significantly increases the refractive index of the resulting polymer. This makes it a candidate for optical applications, such as in coatings for lenses, optical adhesives, or materials for optoelectronics.
-
Adhesives and Coatings: Like other acrylates, it can be used to formulate specialty adhesives and coatings.[1][12] The phenylthioether group can enhance adhesion to specific substrates and improve the thermal and chemical resistance of the final product.
-
Polymer Modification: When copolymerized with standard monomers (e.g., methyl methacrylate, styrene), it can be used to modify the properties of bulk polymers, enhancing their thermal stability, impact strength, or optical clarity.[12]
-
Biomedical Materials: While less common, functional acrylates are explored in biomedical contexts. The thioether linkage offers a potential site for modification or for interaction with biological systems, though specific applications for this monomer are not yet widely established.
Application Areas Diagram
Caption: Key application areas for 2-(Phenylthio)ethyl acrylate.
Safety and Handling
As with all chemical reagents, proper safety protocols must be followed when handling 2-(Phenylthio)ethyl acrylate.
-
Hazard Statements: It is associated with H-statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
-
Personal Protective Equipment (PPE): Handling should be performed in a well-ventilated area or a fume hood.[13][14] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13][14]
-
Storage: Store in a cool, dark place, under an inert atmosphere, and preferably in a freezer at -20°C to prevent degradation and spontaneous polymerization.[2][10] The presence of an inhibitor is crucial for long-term stability.
-
Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste.[13] Avoid allowing the material to enter the environment.[13]
Conclusion
2-(Phenylthio)ethyl acrylate is a specialty monomer with significant potential in materials science. Its bifunctional nature allows for the creation of polymers with a unique combination of properties, including high refractive index, enhanced thermal stability, and tailored adhesion. While its synthesis requires careful handling of reactive and hazardous materials, the resulting monomer provides a valuable building block for the development of next-generation functional polymers for advanced optical, coating, and electronic applications.
References
-
2-(Phenylthio)ethyl acrylate - ChemBK. Source: ChemBK. [Link]
-
Poly(ethyl acrylate) - Grokipedia. Source: Grokipedia. [Link]
- CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents.
-
Ethyl acrylate - NIOSH Pocket Guide to Chemical Hazards - CDC. Source: CDC. [Link]
-
Poly(ethyl acrylate) - Wikipedia. Source: Wikipedia. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2-(Phenylthio)ethyl acrylate | 95175-38-5 [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-(Phenylthio)Ethyl Acrylate - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. chembk.com [chembk.com]
- 8. echemi.com [echemi.com]
- 9. CN112079714A - Preparation method of 2-phenylethyl acrylate - Google Patents [patents.google.com]
- 10. 95175-38-5|2-(Phenylthio)ethyl acrylate|BLD Pharm [bldpharm.com]
- 11. Poly(ethyl acrylate) - Wikipedia [en.wikipedia.org]
- 12. polysciences.com [polysciences.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. synquestlabs.com [synquestlabs.com]
